

Application Notes and Protocols for ATP Synthase Inhibitors

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Compound of Interest		
Compound Name:	ATP Synthesis-IN-1	
Cat. No.:	B12386421	Get Quote

Topic: Proper Handling and Storage of a representative ATP Synthase Inhibitor (Oligomycin as a primary example)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "ATP Synthesis-IN-1" does not correspond to a known chemical entity in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a well-characterized ATP synthase inhibitor, Oligomycin, as a representative model. The principles and procedures outlined here are generally applicable to other small molecule inhibitors of ATP synthase but may require optimization for different specific compounds.

Introduction

ATP synthase is a critical enzyme complex in cellular metabolism, responsible for the majority of ATP production through oxidative phosphorylation. Inhibition of ATP synthase disrupts cellular energy homeostasis, leading to a range of downstream effects, and is a key area of investigation in various fields including cancer biology, metabolic disorders, and microbiology. This document provides detailed guidelines for the proper handling, storage, and experimental use of a typical ATP synthase inhibitor, using Oligomycin as a primary example.

Chemical and Physical Properties



Oligomycin is an antibiotic produced by Streptomyces diastatochromogenes. It acts as a potent inhibitor of the F_0 subunit of the mitochondrial F_1F_0 ATP synthase, thereby blocking the proton channel and inhibiting oxidative phosphorylation.

Table 1: Physicochemical Properties of Oligomycin

Property	Value	Reference
Molecular Formula	C ₄₅ H ₇₄ O ₁₁ (Oligomycin A)	[1]
Molecular Weight	791.1 g/mol (Oligomycin A)	[1]
Appearance	Crystalline powder	[2]
Solubility	DMSO (50 mg/ml), Ethanol (250 mg/ml), Acetone (50 mg/ml)	[3]
Insoluble in	Water	[2]

Storage and Stability

Proper storage is crucial to maintain the potency and stability of ATP synthase inhibitors.

Table 2: Storage and Stability Guidelines for Oligomycin

Form	Storage Temperature	Stability	Recommendati ons	Reference
Lyophilized Powder	-20°C, desiccated	Up to 24 months	Protect from light.	[4]
Stock Solution (in DMSO or Ethanol)	-20°C or -80°C	Up to 3-6 months	Aliquot to avoid multiple freeze- thaw cycles. Protect from light.	[4][5]

Safety and Handling



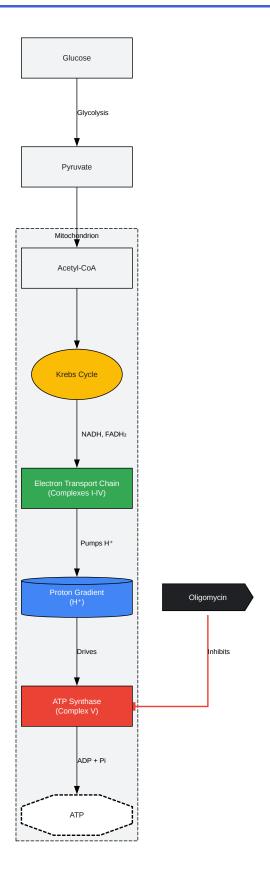
ATP synthase inhibitors are potent biological agents and should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemicalresistant gloves.[6]
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Do not eat, drink, or smoke when handling.[1]
- First Aid:
 - Skin Contact: Immediately wash with soap and water.[7]
 - Eye Contact: Flush with copious amounts of water for at least 15 minutes.
 - Inhalation: Move to fresh air.[6]
 - Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.[1]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Signaling Pathways and Experimental Workflows Cellular Respiration Pathway

ATP synthase inhibitors primarily target the terminal step of the electron transport chain in mitochondria, a core component of cellular respiration.





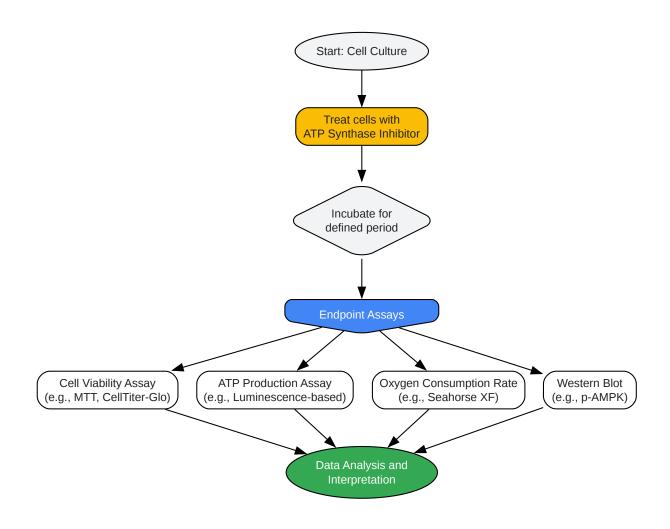
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Caption: Inhibition of ATP Synthase by Oligomycin in Cellular Respiration.



Experimental Workflow for Assessing Inhibitor Activity

A common workflow to assess the impact of an ATP synthase inhibitor involves treating cells and subsequently measuring key metabolic parameters.



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Caption: General workflow for evaluating an ATP synthase inhibitor.

Experimental ProtocolsPreparation of Stock Solutions



- Bring the lyophilized Oligomycin powder to room temperature before opening.
- Reconstitute the powder in sterile DMSO or ethanol to a desired stock concentration (e.g., 5 mM). For a 5 mg vial of Oligomycin (MW 791.1), add 1.26 ml of DMSO to achieve a 5 mM stock solution.[4]
- Vortex gently to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of the inhibitor on cell proliferation and viability.

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the Oligomycin stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 μM).
- Remove the overnight culture medium and replace it with the medium containing the different concentrations of Oligomycin. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest inhibitor dose).
- Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
- Add MTT reagent (e.g., 10 μ L of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[4]
- Add solubilization solution (e.g., 100 μ L of DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



Table 3: Representative IC50 Values for Oligomycin A

Cell Line	IC50 Value	Assay	Reference
MCF7	~100 nM	Mammosphere Formation	[8]
MDA-MB-231	~5-10 μM	Mammosphere Formation	[8]

ATP Production Assay

This protocol directly measures the cellular ATP levels following inhibitor treatment.

- Seed cells in a white, opaque 96-well plate suitable for luminescence measurements.
- Treat cells with the ATP synthase inhibitor at various concentrations for a short duration (e.g., 1-2 hours).
- Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).
- Equilibrate the plate and the assay reagent to room temperature.
- Add the ATP assay reagent to each well (typically in a 1:1 volume ratio with the culture medium).
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate-reading luminometer.
- Normalize the ATP levels to the number of viable cells (can be done in a parallel plate with a viability assay).[9]

Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)



This protocol assesses mitochondrial function by measuring the rate at which cells consume oxygen.

- Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
- One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium (e.g., supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator at 37°C.[10]
- Prepare the inhibitor compounds in XF assay medium. For a typical Mito Stress Test, you will
 use Oligomycin, FCCP (an uncoupler), and a mixture of Rotenone/Antimycin A (Complex I
 and III inhibitors).[11]
- Load the sensor cartridge with the compounds for sequential injection:
 - Port A: Oligomycin (e.g., final concentration 1.0-1.5 μΜ)
 - Port B: FCCP (e.g., final concentration 1.0 μM)
 - Port C: Rotenone/Antimycin A (e.g., final concentration 0.5 μΜ)
- Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
- Replace the calibration plate with the cell plate and start the assay.
- The instrument will measure the basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.
- Analyze the data to determine key parameters of mitochondrial respiration, such as ATPlinked respiration (the decrease in OCR after Oligomycin injection).

Table 4: Effect of Oligomycin on Oxygen Consumption Rate (OCR)



Cell Line	Oligomycin Concentration	Effect on OCR	Observation	Reference
SW480	0.3 μΜ	~70% decrease	Maximal inhibition of ATP-linked respiration	[4]
T98G (Glioma)	1 μg/mL (~1.26 μM)	Significant decrease	Inhibition of basal OCR, reflecting ATP synthesis-linked respiration	[12]

Western Blot for AMPK Activation

Inhibition of ATP synthesis leads to an increased AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK) via phosphorylation at Threonine 172.

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with Oligomycin (e.g., 5 μM for 30 minutes) or as determined by a time-course and dose-response experiment.[4]
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[13]



- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe for total AMPKα as a loading control.[13]

Conclusion

The proper handling, storage, and application of ATP synthase inhibitors like Oligomycin are essential for obtaining reliable and reproducible experimental results. By understanding the compound's properties and following standardized protocols, researchers can effectively probe the critical role of mitochondrial energy production in various biological systems. Always refer to the specific product datasheet for the most accurate and up-to-date information.

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